molecular formula C15H20O3 B1202127 Artabsin CAS No. 24399-20-0

Artabsin

货号: B1202127
CAS 编号: 24399-20-0
分子量: 248.32 g/mol
InChI 键: BXBCLQRTBGRRDB-MJVIGCOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Artabsin is a tricyclic sesquiterpene lactone found in wormwood.

科学研究应用

Chemical Properties and Structure

Artabsin is classified as a sesquiterpene lactone, characterized by its unique structural features that contribute to its biological activity. The compound is known for its complex stereochemistry, which has been elucidated through various studies. Notably, recent research has focused on the synthesis and characterization of artabsinolides, which are derived from this compound through photo-oxygenation processes .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the key activities include:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In vitro studies have shown that extracts containing this compound can scavenge free radicals effectively .
  • Anti-inflammatory Effects : The compound has been reported to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have employed disc diffusion methods to measure its efficacy against specific strains .
  • Hepatoprotective Effects : Research indicates that this compound can protect liver cells from damage induced by toxic substances such as aluminum oxide nanoparticles. In animal models, pre-treatment with this compound significantly reduced markers of liver damage .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

  • Hepatology : this compound's hepatoprotective properties suggest its use in preventing liver damage due to toxins or drugs. Studies indicate that it can restore enzyme activity disrupted by toxic agents .
  • Oncology : Due to its antioxidant and anti-inflammatory properties, there is potential for this compound in cancer therapy, particularly in mitigating oxidative stress associated with tumor progression .
  • Infectious Diseases : The antimicrobial properties of this compound position it as a potential treatment option for infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies illustrate the applications of this compound:

  • Liver Protection Study : In a controlled study involving rats exposed to aluminum oxide nanoparticles, pre-treatment with this compound resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme levels compared to untreated groups .
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of wormwood extracts found that discs impregnated with this compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as a natural antimicrobial agent .
  • Inflammation Reduction : Research exploring the anti-inflammatory effects of this compound showed significant reductions in inflammatory markers in animal models treated with the compound following exposure to inflammatory stimuli .

常见问题

Basic Research Questions

Q. What are the validated experimental methodologies for isolating and characterizing Artabsin in natural sources?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic analysis (NMR, IR) for structural elucidation. Validate purity through mass spectrometry and quantify via calibration curves using reference standards. Ensure reproducibility by documenting extraction solvents, temperature, and column parameters .
  • Data Consideration : Include retention times, spectral peaks, and purity percentages in tabular form for cross-comparison.

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity in vitro?

  • Methodological Answer : Employ cell-based assays (e.g., MTT for cytotoxicity) with logarithmic dose ranges (e.g., 0.1–100 µM). Include positive/negative controls and triplicate replicates. Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Address confounding factors like solvent toxicity (e.g., DMSO ≤0.1%) .
  • Data Contradiction Tip : If IC₅₀ varies between assays, re-evaluate cell line sensitivity, assay incubation times, or batch-to-batch compound consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

Pharmacokinetic Analysis : Measure bioavailability, half-life, and tissue distribution in vivo. Compare with in vitro permeability (e.g., Caco-2 assays).

Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps.

Experimental Design : Optimize in vivo models (e.g., disease-specific transgenic animals) to mirror in vitro conditions .

  • Framework : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align study parameters .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Use the Chou-Talalay method (Combination Index) or Bliss Independence model. Generate isobolograms to quantify synergy/additivity/antagonism. Validate with ANOVA and post-hoc tests (e.g., Tukey’s). Report confidence intervals and effect sizes to avoid Type I/II errors .
  • Data Presentation : Tabulate Combination Index values across dose ranges and highlight synergistic thresholds (e.g., CI < 1.0).

Q. How can researchers address batch-to-batch variability in this compound samples for longitudinal studies?

  • Methodological Answer :

  • Quality Control : Request peptide content analysis, residual solvent testing (e.g., TFA <1%), and solubility profiling for each batch.
  • Standardization : Use a single synthesis protocol and supplier. Document storage conditions (temperature, lyophilization cycles) .
    • Contingency Plan : If variability persists, normalize bioactivity data to batch-specific purity percentages .

Q. Data Management & Reporting

Q. What criteria should guide the inclusion of contradictory this compound data in publications?

  • Methodological Answer :

  • Transparency : Report all data, including outliers, in supplementary materials.
  • Contextualization : Discuss contradictions in light of experimental variables (e.g., assay sensitivity, model organism).
  • Theoretical Impact : Highlight findings that challenge existing mechanisms (e.g., unexpected off-target effects) .
    • Ethical Consideration : Avoid selective data exclusion; use CONSORT or ARRIVE guidelines for reporting standards .

Q. How can researchers optimize molecular docking studies to predict this compound’s target binding affinity?

  • Methodological Answer :

Protein Preparation : Use cryo-EM or X-ray crystallography structures (PDB) with resolved active sites.

Docking Software : Compare results across platforms (AutoDock Vina, Schrödinger).

Validation : Cross-reference with mutagenesis data or SPR-binding assays.

  • Pitfall Avoidance : Account for solvent effects and protonation states in docking simulations .

Q. Ethical & Methodological Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research proposals?

  • Application Example :

  • Novelty : Investigate understudied mechanisms (e.g., this compound’s impact on non-canonical signaling pathways).
  • Feasibility : Ensure access to validated antibodies/assay kits for proposed targets.
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analysis to minimize animal use .

属性

CAS 编号

24399-20-0

分子式

C15H20O3

分子量

248.32 g/mol

IUPAC 名称

(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1

InChI 键

BXBCLQRTBGRRDB-MJVIGCOGSA-N

SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

手性 SMILES

C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O

规范 SMILES

CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O

Key on ui other cas no.

24399-20-0

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Artabsin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。